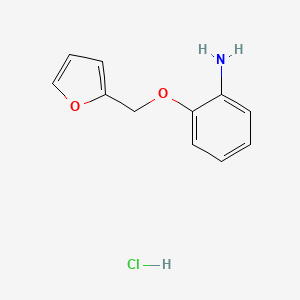

2-(Furan-2-ylmethoxy)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(furan-2-ylmethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2.ClH/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;/h1-7H,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOYFMFMWDZLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(Furan-2-ylmethoxy)aniline Hydrochloride

CAS Number: 1185293-76-8 (Hydrochloride Salt) Free Base CAS: 869942-43-8 Formula: C₁₁H₁₁NO₂ · HCl Molecular Weight: 225.67 g/mol (Salt); 189.21 g/mol (Base) IUPAC Name: 2-((Furan-2-yl)methoxy)benzenamine hydrochloride

Executive Summary

2-(Furan-2-ylmethoxy)aniline hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of small-molecule inhibitors targeting receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Distinguished by its ortho-substituted ether linkage , this compound serves as a critical "hinge-binding" or "tail-region" pharmacophore in medicinal chemistry.

The presence of the furan moiety provides a unique electronic and steric profile compared to standard benzyl ethers. The furan ring acts as a bioisostere for phenyl groups, offering altered lipophilicity (LogP) and metabolic susceptibility, often utilized to tune the pharmacokinetic (PK) properties of lead candidates. This guide details the physiochemical properties, optimized synthetic routes, and application logic for this compound in drug discovery.

Physiochemical Profile & Stability[2]

| Property | Value / Description | Note |

| Appearance | Off-white to pale beige solid | Oxidizes to dark brown upon air exposure. |

| Solubility | DMSO (>50 mg/mL), Methanol, Water (Moderate) | Free base is lipophilic; HCl salt improves aqueous solubility. |

| Melting Point | 145–150 °C (Decomposes) | Precise MP depends on crystal habit and purity. |

| pKa (Conjugate Acid) | ~3.5–4.0 (Aniline nitrogen) | Lower than typical anilines due to the electron-withdrawing ether oxygen. |

| Stability | Hygroscopic; Light Sensitive | Furan ring is acid-sensitive (ring opening) under harsh conditions. |

Critical Handling Note: The furan ring is susceptible to oxidative degradation and acid-catalyzed ring opening (forming 1,4-dicarbonyls). While the hydrochloride salt stabilizes the amine, prolonged exposure to strong aqueous acids or oxidants should be avoided. Store under inert gas (Argon/Nitrogen) at -20°C.

Synthetic Route & Optimization

The synthesis of this compound requires a two-step protocol designed to preserve the sensitive furan ring during the reduction of the nitro precursor.

Step 1: Williamson Ether Synthesis

Reaction: 2-Nitrophenol + Furfuryl Bromide

-

Reagents: Potassium Carbonate (

), DMF or Acetone. -

Protocol: 2-Nitrophenol (1.0 eq) is dissolved in DMF.

(1.5 eq) is added, followed by the dropwise addition of Furfuryl bromide (1.1 eq). The mixture is stirred at 60°C for 4-6 hours. -

Optimization: Avoid strong bases like NaH if possible, as they can lead to side reactions with the furan ring.

in DMF provides a mild, high-yielding environment.

Step 2: Chemoselective Reduction (The Critical Step)

Reaction: Nitro Intermediate

-

Challenge: Standard catalytic hydrogenation (

, Pd/C) carries a high risk of reducing the furan ring to a tetrahydrofuran (THF) ring. -

Solution: Use Iron powder reduction (Bechamp reduction) or Stannous Chloride (

) . -

Protocol: The nitro intermediate is dissolved in Ethanol/Water (4:1). Iron powder (5 eq) and Ammonium Chloride (

, 5 eq) are added. The mixture is refluxed for 2 hours. -

Workup: Filter through Celite to remove iron sludge. Concentrate. Dissolve residue in EtOAc, wash with water.[1] Treat the organic phase with 4M HCl in dioxane to precipitate the target hydrochloride salt.

Synthesis Workflow Diagram

Caption: Chemoselective synthesis pathway avoiding furan ring saturation.

Analytical Characterization

To ensure the integrity of the compound for biological assays, the following validation parameters must be met:

-

¹H NMR (DMSO-d₆):

-

Aniline Protons: Broad singlet at

~5.0–6.0 ppm (shifts downfield to ~9.0–10.0 ppm in HCl salt). -

Ether Methylene (-O-CH₂-): Singlet at

~5.1 ppm. -

Furan Protons: Three distinct signals.[2] One doublet at

~7.7 ppm (C5-H), and two multiplets at -

Aromatic Ring: Four protons in the

6.5–7.0 ppm range (typical ortho-substitution pattern).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV 254 nm.

-

Requirement: >98% purity is essential, as trace nitro-intermediates are toxic and can interfere with kinase assays.

-

Applications in Drug Discovery[2]

This compound acts as a versatile linker-pharmacophore . Its primary utility lies in replacing simple o-anisidine or o-benzyloxyaniline moieties to alter the physicochemical space of a drug candidate.

Kinase Inhibition (SAR Strategy)

In the design of Type I and Type II kinase inhibitors (e.g., targeting EGFR, VEGFR, or BTK), the aniline nitrogen often forms a critical hydrogen bond with the kinase hinge region.

-

The "Tail" Effect: The furan-2-ylmethoxy group extends into the solvent-exposed region or a hydrophobic back-pocket (gatekeeper region).

-

Bioisosterism: The furan oxygen can accept weak hydrogen bonds, unlike a phenyl ring, potentially picking up specific interactions with lysine or arginine residues in the binding pocket.

GPCR Ligand Design

For GPCRs, particularly aminergic receptors (Dopamine, Serotonin), the ortho-substituted aniline serves as a scaffold for "privileged structures." The furan ring provides a compact aromatic system that is less lipophilic than a benzene ring (LogP Furan ~1.3 vs Benzene ~2.1), improving the overall solubility profile of the ligand.

Structure-Activity Relationship (SAR) Logic

Caption: Pharmacophore mapping of the compound in kinase inhibitor design.

References

-

PubChem. (2024).[3] Compound Summary: 2-(Furan-2-yl)aniline (Related Structure Analysis). National Library of Medicine.[3] Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Aryl Ethers and Furan Derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Predicted Spectroscopic Profile of 2-(Furan-2-ylmethoxy)aniline Hydrochloride

Introduction

2-(Furan-2-ylmethoxy)aniline hydrochloride is a heterocyclic compound featuring an ortho-substituted aniline ring, a furan moiety, and an ether linkage. Its structure combines building blocks that are of significant interest in medicinal chemistry and materials science. The aniline scaffold is a cornerstone in pharmaceutical development, while the furan ring is a common bioisostere for phenyl groups, potentially enhancing metabolic stability and modulating receptor interactions.[1] The hydrochloride salt form is typically employed to improve the compound's stability and aqueous solubility.[1]

Given the limited availability of published experimental data for this specific molecule, this guide provides a comprehensive, predicted spectroscopic profile based on first principles of spectroscopy and data from analogous structures. It is designed for researchers, scientists, and drug development professionals to aid in the characterization, quality control, and interpretation of analytical data for this compound.

Molecular Structure and Physicochemical Properties

The structural integrity and purity of a research chemical are paramount for the validity of any experimental outcome. The initial characterization begins with confirming its fundamental physicochemical properties against theoretical values.

Chemical Structure:

Predicted Physicochemical Properties:

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₁₁H₁₂ClNO | Derived from chemical structure. |

| Molecular Weight | 225.68 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown solid | Anilines are prone to oxidation, which can lead to coloration.[2] The hydrochloride salt form typically yields a crystalline solid. |

| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents | The hydrochloride salt significantly increases aqueous solubility compared to the free base.[3] |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the proton framework of a molecule. For this compound, it serves to confirm the presence and connectivity of the aniline, furan, and methylene protons, and to verify the ortho-substitution pattern.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the ammonium protons, whereas these protons will exchange with the solvent and disappear in D₂O, a diagnostic test in itself.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). A sufficient number of scans should be averaged to obtain a high signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Workflow for ¹H NMR Analysis

Caption: Standard workflow for structural verification using ¹H NMR.

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is predicted to show distinct signals corresponding to the aromatic protons of the aniline and furan rings, the methylene bridge protons, and the ammonium protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium salt are expected to be significantly deshielded and will appear as a broad signal. This peak will disappear upon D₂O exchange. |

| ~7.60 | Doublet of doublets | 1H | Furan H5 | The proton adjacent to the furan oxygen is typically the most deshielded of the furan protons.[4] |

| ~7.0 - 7.4 | Multiplet | 4H | Aniline Ar-H | The four protons on the ortho-disubstituted benzene ring will exhibit complex splitting patterns due to their differing chemical environments and couplings. |

| ~6.55 | Doublet of doublets | 1H | Furan H4 | Coupled to both H3 and H5, this proton is expected to appear as a doublet of doublets (or triplet).[4] |

| ~6.45 | Doublet of doublets | 1H | Furan H3 | Coupled to H4 and H5. |

| ~5.20 | Singlet | 2H | -O-CH₂- | The methylene protons are adjacent to an oxygen atom and the furan ring, placing their signal in this region. As they are chemically equivalent and have no adjacent protons, a singlet is expected. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for confirming the total number of carbons and identifying the chemical environment of each.

Experimental Protocol

The protocol for ¹³C NMR is analogous to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, which results in each unique carbon appearing as a singlet.

Workflow for ¹³C NMR Analysis

Caption: Standard workflow for carbon skeleton analysis using ¹³C NMR.

Predicted ¹³C NMR Spectrum and Interpretation

A total of 11 distinct signals are expected, corresponding to the 11 unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 - 155 | Aromatic C-O, C-N, Furan C2, C5 | Quaternary carbons and furan carbons attached to oxygen are typically found in the most downfield region of the aromatic spectrum.[5] |

| ~110 - 130 | Aromatic C-H (Aniline) | The protonated carbons of the aniline ring will resonate in this standard aromatic region. |

| ~108 - 112 | Furan C3, C4 | The protonated carbons of the furan ring typically appear at slightly higher field than benzene carbons.[6] |

| ~62 - 68 | -O-CH₂- | The sp³-hybridized methylene carbon attached to an oxygen atom is expected in this range.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol

-

Technique Selection: Attenuated Total Reflectance (ATR) is a modern, common method that requires minimal sample preparation. Alternatively, the KBr pellet method can be used.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty crystal should be taken first and automatically subtracted.

-

Interpretation: Analyze the positions, intensities, and shapes of the absorption bands to identify functional groups.

Workflow for IR Functional Group Analysis

Caption: Workflow for functional group identification via IR spectroscopy.

Predicted IR Absorption Bands and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the furan and aniline rings.[3] |

| 3000 - 2400 (broad) | N-H Stretch (Ammonium) | The N-H stretching vibrations in an ammonium salt (-NH₃⁺) appear as a very broad and strong absorption in this region.[3] |

| 1600 - 1450 | Aromatic C=C Stretch | Multiple bands are expected, corresponding to the ring stretching of both the aniline and furan moieties.[3] |

| 1250 - 1000 | C-O Stretch | Strong absorptions from the aryl-ether and the furan C-O-C bonds are expected in this region.[3] |

| ~1350 - 1250 | C-N Stretch | Characteristic vibration for the aryl amine C-N bond. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For the hydrochloride salt, the analysis will typically detect the protonated molecule of the free base.

Experimental Protocol

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this amine salt.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for molecular weight verification using ESI-MS.

Predicted Mass Spectrum and Interpretation

The analysis will be performed on the free base, 2-(Furan-2-ylmethoxy)aniline, which has a molecular formula of C₁₁H₁₁NO₂.[5]

| m/z Value | Ion | Rationale |

| 190.08 | [M+H]⁺ | The expected parent ion is the protonated molecule of the free base (MW = 189.08). HRMS would confirm the elemental composition C₁₁H₁₂NO₂⁺. |

| 93.06 | [C₆H₇N]⁺ | A likely major fragment resulting from cleavage of the ether bond, corresponding to the aminophenol radical cation. |

| 81.03 | [C₅H₅O]⁺ | A characteristic fragment corresponding to the furfuryl cation, resulting from cleavage of the ether bond. |

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While publicly available experimental data is scarce, a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for a confident structural confirmation. The predicted data in this guide, derived from established chemical principles and analysis of related structures, provides a robust framework for researchers to interpret their own experimental results, validate the identity and purity of their material, and proceed with their scientific investigations with a high degree of confidence.

References

-

PubChem. 2-(Furan-2-yl)aniline. National Institutes of Health. Available from: [Link]

-

ResearchGate. ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Available from: [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]

-

Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available from: [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available from: [Link]

-

ResearchGate. ¹H and ¹³C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(Furan-2-ylmethoxy)aniline Hydrochloride

<

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of 2-(Furan-2-ylmethoxy)aniline hydrochloride, a compound of interest in synthetic and medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals, offering a detailed framework from first principles of ionization to the interpretation of complex fragmentation data. We will delve into the rationale behind method development, present a comprehensive experimental protocol, and propose a detailed fragmentation pathway, grounding our discussion in established principles of mass spectrometry.

Introduction: Understanding the Analyte

2-(Furan-2-ylmethoxy)aniline is a molecule that incorporates an aniline ring, a furan moiety, and an ether linkage. As it is supplied as a hydrochloride salt, the aniline nitrogen is protonated, making the compound an anilinium chloride.[1][2] This structure presents distinct characteristics that dictate the optimal approach for its analysis by mass spectrometry (MS). The presence of a basic nitrogen in the aniline group makes it an excellent candidate for soft ionization techniques, while the combination of aromatic rings and an ether linkage suggests a rich and predictable fragmentation pattern under tandem mass spectrometry (MS/MS) conditions.

The primary objective of this guide is to establish a robust liquid chromatography-mass spectrometry (LC-MS) methodology for the accurate identification and structural confirmation of this molecule.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

| Property | Value / Predicted Information | Source |

| Molecular Formula | C₁₁H₁₁NO₂ (Free Base) | [3] |

| Molecular Weight | 189.21 g/mol (Free Base) | [3] |

| Monoisotopic Mass | 189.07898 g/mol (Free Base) | Calculated |

| HCl Salt Formula | C₁₁H₁₂ClNO₂ | Calculated |

| HCl Salt Mol. Weight | 225.67 g/mol | Calculated |

| Appearance | Expected to be a solid, potentially crystalline, from off-white to brown. | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO. | [3] |

| pKa | The anilinium ion is expected to have a pKa around 4-5. | [3] |

Note: The hydrochloride salt readily dissociates in solution, and mass spectrometric analysis will focus on the free base form, typically observed as the protonated molecule [M+H]⁺.

Foundational Principles: Method Development Strategy

The development of a robust LC-MS method is a systematic process. For this specific molecule, our strategy is guided by its chemical nature.

Ionization Source Selection: The Case for ESI

Electrospray ionization (ESI) is the premier choice for 2-(Furan-2-ylmethoxy)aniline.[4][5] The rationale is twofold:

-

Inherent Basicity: The aniline functional group contains a basic nitrogen atom. In the acidic mobile phases commonly used for reversed-phase chromatography (e.g., containing 0.1% formic acid), this nitrogen is readily protonated in the solution phase.[6]

-

Soft Ionization: ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte.[5] This is crucial for preserving the intact molecule and observing the protonated molecular ion, [M+H]⁺, as the primary species in the full scan (MS1) spectrum. This minimizes premature fragmentation in the ion source, ensuring that the detected mass accurately reflects the parent molecule.

Positive ion mode (+) is the logical selection to detect the [M+H]⁺ species.

The Power of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments can provide a molecular weight, high-resolution mass spectrometers (such as Orbitrap or TOF analyzers) offer a significant advantage. HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places.[7][8] This level of precision is critical for:

-

Unambiguous Formula Confirmation: Even with high mass accuracy, multiple elemental formulas can theoretically correspond to a single measured mass.[9][10] However, by measuring the exact mass of the [M+H]⁺ ion with an error of less than 5 ppm, we can confidently confirm its elemental composition (C₁₁H₁₂NO₂⁺).[7][11]

-

Fragment Ion Identification: HRMS is invaluable in the analysis of MS/MS spectra, as it allows for the determination of the elemental formulas of fragment ions, which is essential for elucidating the fragmentation pathway.[10]

Liquid Chromatography: Ensuring a Clean Signal

Liquid chromatography is a powerful separation technique that is essential for robust analysis, especially in complex matrices.[12][13] It serves to separate the analyte from impurities, salts, and other matrix components before it enters the mass spectrometer.

-

Recommended Column: A standard C18 reversed-phase column is a suitable starting point.

-

Mobile Phases: A typical mobile phase system would consist of:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid

-

-

Gradient Elution: A gradient elution, starting with a high percentage of aqueous phase and ramping up the organic phase, will effectively elute the compound from the column.[6]

Experimental Protocol: A Step-by-Step Workflow

This section provides a detailed protocol for the analysis of this compound using a standard LC-HRMS system (e.g., a Q-Exactive or Q-TOF instrument).

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and B. This minimizes solvent mismatch effects upon injection.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

LC-MS System Parameters

The following table outlines recommended starting parameters for method development.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for this type of molecule. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 2 µL | A small volume is sufficient for a sensitive MS detector. |

| LC Gradient | 5% B to 95% B over 5 min | A generic gradient to ensure elution of the compound.[6] |

| Ionization Mode | ESI Positive (+) | To detect the protonated molecule [M+H]⁺. |

| Capillary Voltage | 3.5 kV | Typical voltage for stable electrospray. |

| MS1 Resolution | 70,000 | Sufficient for accurate mass measurement and formula confirmation. |

| MS1 Scan Range | m/z 70-300 | Covers the expected parent ion and potential low-mass fragments. |

| MS/MS Trigger | Data-Dependent Acquisition (DDA) | Automatically selects the most intense ions from MS1 for fragmentation. |

| Collision Energy | Stepped NCE (15, 30, 45 eV) | Using multiple collision energies ensures a wide range of fragments are generated. |

| MS/MS Resolution | 17,500 | Provides accurate mass for fragment ions. |

Workflow Diagram

The overall analytical process can be visualized as follows:

Caption: General workflow for the LC-MS/MS analysis of 2-(Furan-2-ylmethoxy)aniline HCl.

Data Interpretation: Decoding the Spectra

Expected MS1 Spectrum: The Molecular Ion

In the MS1 full scan spectrum, the primary ion of interest is the protonated molecule, [M+H]⁺.

-

Molecular Formula of Free Base: C₁₁H₁₁NO₂

-

Protonated Formula: [C₁₁H₁₂NO₂]⁺

-

Calculated Monoisotopic Mass: 189.07898 + 1.00728 (proton) = 190.08626 m/z

Using a high-resolution instrument, the measured mass should be within 5 ppm of this calculated value, providing strong evidence for the compound's elemental composition.

Proposed MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (m/z 190.09) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting spectrum provides a structural fingerprint of the molecule. The fragmentation of ethers, anilines, and furans follows predictable chemical principles.[14][15][16]

The most labile bond in the protonated molecule is the benzylic ether C-O bond. Cleavage of this bond is expected to be the primary fragmentation event, leading to two major, highly stable fragment ions.

Key Predicted Fragment Ions:

| m/z (Calculated) | Formula | Proposed Structure / Origin |

| 190.0863 | [C₁₁H₁₂NO₂]⁺ | Precursor Ion ([M+H]⁺) |

| 97.0335 | [C₅H₅O]⁺ | Furfuryl Cation: Formed by cleavage of the benzylic C-O bond with charge retention on the furan-containing fragment. This is a highly stable, resonance-delocalized cation and is predicted to be the base peak . |

| 94.0651 | [C₆H₈N]⁺ | Aminophenol Cation Radical: Formed by cleavage of the benzylic C-O bond with charge retention on the aniline-containing fragment, followed by rearrangement. |

The following diagram illustrates this primary fragmentation pathway:

Caption: Proposed primary fragmentation of protonated 2-(Furan-2-ylmethoxy)aniline.

Causality of Fragmentation: The cleavage of the C-O bond alpha to the aniline aromatic ring is energetically favorable because it leads to the formation of the highly stable furfuryl cation.[16][17] The positive charge is delocalized across the furan ring system, making this a very low-energy fragmentation pathway. This is why the m/z 97.03 fragment is predicted to be the most abundant ion (the base peak) in the MS/MS spectrum.

Conclusion

This guide has detailed a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By leveraging the inherent chemical properties of the analyte, we have established a logical workflow encompassing ESI for soft ionization, LC for separation, and HRMS for confident identification. The proposed fragmentation pathway, centered on the formation of the stable furfuryl cation, provides a clear and verifiable fingerprint for structural confirmation. The protocols and principles outlined herein serve as a robust starting point for researchers requiring accurate and reliable characterization of this and structurally related molecules.

References

-

Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved February 6, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 6, 2026, from [Link]

-

Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). Anilinium chloride. Retrieved February 6, 2026, from [Link]

-

JoVE. (2024, April 4). Mass Spectrometry: Molecular Fragmentation Overview. Retrieved February 6, 2026, from [Link]

- Meringer, M., et al. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65, 259-290.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4685350, 2-(Furan-2-yl)aniline. Retrieved February 6, 2026, from [Link]

- Solano, E., et al. (2006). Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Journal of Molecular Structure: THEOCHEM, 769, 83-85.

-

Whitman College. (n.d.). GCMS Section 6.13 - Ethers. Retrieved February 6, 2026, from [Link]

-

YouTube. (2022, May 8). Electrospray Ionization (ESI) Explained. Retrieved February 6, 2026, from [Link]

-

Drug Development & Delivery. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved February 6, 2026, from [Link]

-

Drug Discovery World. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved February 6, 2026, from [Link]

- Koch, A., et al. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 79(1), 109-115.

Sources

- 1. Anilinium chloride - Wikipedia [en.wikipedia.org]

- 2. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-(Furan-2-ylmethoxy)aniline|Research Chemical [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 11. researchgate.net [researchgate.net]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. GCMS Section 6.13 [people.whitman.edu]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility Profile of 2-(Furan-2-ylmethoxy)aniline hydrochloride

Executive Summary

This guide provides a comprehensive framework for characterizing the solubility profile of 2-(Furan-2-ylmethoxy)aniline hydrochloride, a compound of interest for researchers and drug development professionals. As the hydrochloride salt of a weakly basic aniline derivative, this molecule's aqueous solubility is critically dependent on pH. This document moves beyond a simple data sheet to detail the scientific rationale and experimental protocols necessary for generating a robust and reliable solubility profile. We will explore the fundamental principles of thermodynamic versus kinetic solubility, provide step-by-step protocols for pKa determination and equilibrium solubility testing via the gold-standard shake-flask method, and discuss the interpretation of the resulting data. The methodologies described herein are designed to be self-validating and align with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its absorption, bioavailability, and formulation design.[1] Poor or misunderstood solubility can lead to unpredictable in vivo performance and significant downstream challenges.[2] this compound presents a classic challenge in pharmaceutical profiling: it is an acidic salt formed from a weak base (the aniline moiety) and a strong acid (hydrochloric acid).

Consequently, its solubility is not a single value but a profile that changes dramatically with pH. At low pH, the amine group is protonated, forming the highly polar and more soluble anilinium cation. As the pH increases past the compound's pKa, the amine deprotonates to the neutral free base, which is predicted to be significantly less soluble in aqueous media.[3][4][5][6] Understanding this pH-dependent behavior is not merely an academic exercise; it is essential for designing oral dosage forms that ensure consistent dissolution and absorption throughout the variable pH environments of the gastrointestinal tract.

This guide provides the experimental and theoretical foundation for researchers to accurately determine this critical solubility-pH relationship.

Physicochemical Properties and Predicted Behavior

A molecule's structure dictates its properties. The key functional groups of this compound—the anilinium cation, the ether linkage, and the furan ring—all contribute to its overall physicochemical profile.

| Property | Value | Source/Method |

| Chemical Structure |  (Illustrative structure) (Illustrative structure) | - |

| Molecular Formula | C₁₁H₁₂ClNO₂ | Calculated |

| Molecular Weight | 225.67 g/mol | Calculated |

| Parent Free Base | 2-(Furan-2-ylmethoxy)aniline | - |

| Predicted pKa | ~4-5 (for the anilinium ion) | Inferred[3] |

| Predicted Solubility | High at acidic pH (< pKa), low at neutral/basic pH (> pKa). The free base is likely soluble in organic solvents like DMSO, methanol, and ethanol.[3] | Theoretical |

The Henderson-Hasselbalch Relationship: A Guiding Principle

The solubility of this compound is governed by the equilibrium between its ionized (salt) and non-ionized (free base) forms. This equilibrium is dictated by the solution's pH and the pKa of the anilinium group. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship. For our compound (a weak base), the key takeaway is:

-

When pH < pKa: The protonated, charged form, [BH⁺], dominates. This form is more polar and exhibits higher aqueous solubility.

-

When pH > pKa: The neutral, free base form, [B], dominates. This form is less polar and has significantly lower intrinsic solubility.

This fundamental relationship is visualized below.

Caption: pH-dependent equilibrium of this compound.

Core Principles: Thermodynamic vs. Kinetic Solubility

In drug discovery, not all solubility measurements are equal. It is crucial to distinguish between two key types: kinetic and thermodynamic solubility.[7][8]

-

Kinetic Solubility: This is often a high-throughput measurement where a compound, pre-dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[8][9] The point of precipitation is measured, often by nephelometry or turbidimetry.[10] While fast and useful for rank-ordering compounds in early discovery, this method often measures the solubility of a metastable, amorphous solid or a supersaturated solution, leading to an overestimation of the true solubility.[7][11]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium with an excess of the solid material.[8][12] This is the "gold standard" measurement, as it reflects the stable state of the system and is the most relevant value for formulation and biopharmaceutical assessment.[2][12] The classic shake-flask method is the definitive way to determine thermodynamic solubility.[13]

For the purpose of creating a definitive solubility profile for regulatory or late-stage development, thermodynamic solubility is the required and most trustworthy metric.

Experimental Design for Thermodynamic Solubility Profiling

A robust experimental plan is essential for generating reliable data. The following workflow outlines a comprehensive approach to characterizing the solubility of this compound.

Objective

To determine the thermodynamic (equilibrium) solubility of this compound in aqueous buffers across a biopharmaceutically relevant pH range (1.2 to 6.8) at a physiologically relevant temperature (37 ± 1 °C), in accordance with ICH M9 guidelines.[14][15][16]

Rationale for Method Selection

The shake-flask method is selected as it is the universally recognized gold-standard for determining thermodynamic solubility.[13][17] It ensures that the solution is in equilibrium with the most stable solid form of the compound, providing the most accurate and relevant data for drug development. Potentiometric titration is chosen for pKa determination due to its high precision and ability to clearly identify the ionization constant.[18][19]

Experimental Workflow

Caption: Workflow for determining a comprehensive solubility profile.

Detailed Experimental Protocols

Protocol 1: pKa Determination by Potentiometric Titration

Rationale: Accurately knowing the pKa is essential to interpret the solubility-pH curve. Potentiometric titration identifies the pKa as the pH at the half-equivalence point during titration of the free base with a strong acid.[19][20]

Methodology:

-

Preparation: Accurately weigh and dissolve a sample of 2-(Furan-2-ylmethoxy)aniline (the free base) in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution at the start.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.[19]

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where 50% of the base has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve (or the peak of the first derivative plot).

Protocol 2: Thermodynamic Solubility via Shake-Flask Method

Rationale: This protocol is designed to achieve a true equilibrium between the solid API and the solution, providing the most accurate solubility value at a given pH and temperature.[2][13]

Methodology:

-

Media Preparation: Prepare aqueous buffers at a minimum of three pH levels: 1.2, 4.5, and 6.8, as recommended by ICH guidelines.[14][15] Additional pH points around the expected pKa are highly recommended.

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of solid remains at the bottom. This confirms that the resulting solution will be saturated.[13][21]

-

Equilibration: Add a precise volume of each pH buffer to the corresponding vials. Place the sealed vials in an orbital shaker or rotator within a temperature-controlled chamber at 37 ± 1 °C.[22]

-

Agitation & Sampling (Self-Validation): Agitate the samples for a prolonged period. To ensure equilibrium has been reached, collect samples at multiple time points (e.g., 24, 48, and 72 hours).[22] Equilibrium is confirmed when the measured concentration does not significantly change between the last two time points.[13]

-

Sample Separation: To analyze only the dissolved compound, the saturated solution (supernatant) must be separated from the undissolved solid. This is achieved by either:

-

Filtration: Using a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Centrifugation: Centrifuging the vials at high speed and carefully drawing the supernatant.[22]

-

-

pH Measurement: After equilibration, measure and report the final pH of each saturated solution, as it may differ slightly from the starting buffer pH.[13]

-

Quantification: Immediately after separation, dilute the samples with a suitable mobile phase or solvent to prevent precipitation and analyze them using a validated analytical method (Protocol 6.3).[22]

Protocol 3: Analyte Quantification by UV-Vis Spectroscopy

Rationale: UV-Vis spectroscopy is a rapid and reliable method for determining the concentration of a chromophoric compound like this compound.

Methodology:

-

Wavelength Selection: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent/buffer used for sample dilution.

-

Measurement: Measure the absorbance of each standard solution at the predetermined λ_max.

-

Analysis: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

-

Sample Quantification: Measure the absorbance of the diluted samples from the shake-flask experiment and use the calibration curve's equation to calculate their concentration. Remember to account for the dilution factor to determine the final solubility value.

Data Interpretation and Presentation

The final data should be compiled into a clear and concise format. The primary output is a table summarizing the solubility at each pH and a graph visualizing the solubility-pH profile.

Hypothetical Solubility Data Table

| Buffer pH (Initial) | Final pH (Post-Equilibrium) | Temperature (°C) | Thermodynamic Solubility (mg/mL) |

| 1.2 | 1.21 | 37 ± 1 | > 50.0 |

| 3.5 | 3.52 | 37 ± 1 | 15.2 |

| 4.5 (pKa) | 4.51 | 37 ± 1 | 2.5 |

| 5.5 | 5.48 | 37 ± 1 | 0.3 |

| 6.8 | 6.79 | 37 ± 1 | < 0.1 |

Data Interpretation: When plotting log(Solubility) against pH, the resulting curve should exhibit a distinct inflection point. This inflection point should correspond closely to the experimentally determined pKa. The plateau at low pH represents the maximum solubility of the protonated form, while the plateau at high pH represents the intrinsic solubility of the neutral free base.

Conclusion

The solubility profile of this compound is fundamentally linked to its acid-base chemistry. A single solubility value is insufficient and misleading for this compound. A comprehensive characterization requires a pH-stratified, equilibrium-based approach, as detailed in this guide. By diligently applying the gold-standard shake-flask method, accurately determining the pKa, and employing a validated analytical technique, researchers and drug development professionals can generate a robust, reliable, and scientifically sound solubility profile. This critical dataset will empower informed decisions in formulation development, predict in vivo behavior, and ultimately support a more streamlined and successful development pathway.

References

- Garuda Chemicals. (n.d.). Aniline Hydrochloride.

- Benchchem. (n.d.). 4-(Furan-2-ylmethoxy)aniline.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- National Center for Biotechnology Information. (n.d.). 2-(Furan-2-yl)aniline. PubChem Compound Database.

- Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1).

- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.

- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).

- European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks.

- Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.

- World Health Organization (WHO). (n.d.). Annex 4.

- ChemicalBook. (n.d.). Aniline hydrochloride.

- PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- AAT Bioquest. (2023). Does pH affect solubility?.

- Wikipedia. (n.d.). Anilinium chloride.

Sources

- 1. rheolution.com [rheolution.com]

- 2. enamine.net [enamine.net]

- 3. 4-(Furan-2-ylmethoxy)aniline|Research Chemical [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. pubs.acs.org [pubs.acs.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bioassaysys.com [bioassaysys.com]

- 22. who.int [who.int]

Technical Guide: Stability & Storage of 2-(Furan-2-ylmethoxy)aniline Hydrochloride

Executive Summary & Chemical Identity

2-(Furan-2-ylmethoxy)aniline hydrochloride is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines an electron-rich furan ring and an aniline moiety linked by a methylene ether bridge.

This molecule presents a critical stability paradox : it is a hydrochloride salt of an acid-sensitive furan. While the salt form improves crystallinity and handling compared to the free base, the presence of the chloride counterion creates a latent acidic environment. Upon exposure to moisture, the salt hydrolyzes, generating a local acidic pH that can catalyze the destructive ring-opening polymerization of the furan moiety.

Immediate Action Required: Store at -20°C under inert atmosphere (Argon/Nitrogen) . Strictly exclude moisture.[1]

Physicochemical Profile

| Property | Detail |

| Chemical Name | This compound |

| Structure Description | Aniline ring with an ortho-furfuryl ether substituent; mono-hydrochloride salt. |

| Molecular Formula | C₁₁H₁₁NO₂[2] · HCl |

| Molecular Weight | ~225.67 g/mol (Salt) |

| Appearance | Off-white to beige solid (fresh); turns dark brown/black upon degradation. |

| Solubility | Soluble in DMSO, Methanol. Sparingly soluble in water (hydrolytic risk). |

| Key Sensitivities | Acid (High) , Moisture (High), Oxidation (Moderate), Light (Moderate). |

Mechanisms of Degradation

To preserve the integrity of this reagent, researchers must understand the specific pathways by which it degrades. The degradation is autocatalytic in the presence of moisture.

The "Acid-Furan" Conflict

The furan ring is an electron-rich aromatic system that functions as a masked enol ether. In the presence of protons (

-

Protonation: The furan ring or the ether oxygen is protonated.

-

Ring Opening: The furan ring opens to form reactive dicarbonyl species (e.g., levulinic aldehyde derivatives).

-

Polymerization: These reactive intermediates undergo rapid aldol-like condensations, resulting in the formation of dark, insoluble "humins" or tars.

Furfuryl Ether Cleavage

The benzylic-like position of the furfuryl ether is susceptible to acid-catalyzed cleavage. The resonance stabilization of the furfuryl cation facilitates the breaking of the C-O bond, releasing the aniline and generating a reactive furfuryl cation that rapidly polymerizes.

Aniline Oxidation

Like all anilines, the primary amine group is prone to radical oxidation by atmospheric oxygen, leading to the formation of azo linkages and colored impurities (browning). This process is accelerated by light.

Visualization: Degradation Pathway

Figure 1: The autocatalytic degradation cascade triggered by moisture ingress.

Storage & Handling Protocols

Long-Term Storage Conditions

-

Temperature: -20°C (-4°F) . Lower temperatures kinetically inhibit the acid-catalyzed degradation.

-

Atmosphere: Inert Gas (Argon preferred) . Argon is heavier than air and provides a better blanket than nitrogen for solids.

-

Desiccation: The vial must be stored inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is sticky (corrosion risk).

Handling & Reconstitution Workflow

Do not prepare stock solutions in water. The acidity of the salt will degrade the molecule within hours in aqueous solution.

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.

-

Solvent Selection:

-

Preferred: Anhydrous DMSO or Methanol.

-

Avoid: Water, acidic buffers, or protic solvents that have been sitting open to air.

-

-

Neutralization (Critical for Aqueous Use): If the reagent must be used in an aqueous assay (e.g., cell culture), dissolve it in DMSO first. When diluting into water/media, ensure the buffer capacity is sufficient to neutralize the HCl and maintain pH 7.0–7.4 immediately.

Quality Control (QC)

Before using valuable material in a synthesis or assay, verify purity.

-

Visual Check: Material should be off-white/beige. Dark brown or black sticky solids indicate significant decomposition.

-

1H NMR: Check for the disappearance of furan peaks (typically doublets/multiplets around 6.4–7.6 ppm) and the emergence of broad aliphatic signals (polymerization).

-

LC-MS: Look for the parent mass [M+H]+ ~190.08 (free base). Degradation often results in a loss of ionization or broad smears.

Stability Risk Assessment Table

| Hazard Factor | Risk Level | Mitigation Strategy |

| Moisture | Critical | Store in desiccator; equilibrate to RT before opening; use septum caps. |

| Acidity (Internal) | High | The HCl salt is self-destructive if wet. Keep dry.[3] Neutralize immediately upon dissolution if possible. |

| Oxygen | Moderate | Purge headspace with Argon after every use. |

| Light | Moderate | Use amber vials; wrap in foil. |

| Heat | Moderate | Store at -20°C; avoid heating above 40°C during dissolution. |

References

-

BenchChem. 4-(Furan-2-ylmethoxy)aniline Technical Data. Retrieved from BenchChem Database. Link

-

Delatour, T., et al. (2020). "Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan."[4][5] Journal of Agricultural and Food Chemistry.

-

Chaffey, D. R., et al. (2018).[6] "Etherification Reactions of Furfuryl Alcohol... Application to the Synthesis of Furfuryl Ether Biofuels." ACS Sustainable Chemistry & Engineering.[6]

-

PubChem. Compound Summary for 2-(Furan-2-yl)aniline. National Library of Medicine (US). Link

-

Sigma-Aldrich. Safety Data Sheet: Furan Derivatives and Aniline Hydrochloride.Link

Sources

- 1. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. carlroth.com [carlroth.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

"2-(Furan-2-ylmethoxy)aniline hydrochloride" potential biological activity

Title: Technical Profile: 2-(Furan-2-ylmethoxy)aniline Hydrochloride – Scaffold Utility & Biological Evaluation

Executive Summary

This compound is a specialized heterocyclic building block characterized by an ortho-substituted aniline moiety linked to a furan ring via an ether bridge. While rarely employed as a standalone therapeutic agent due to metabolic liabilities associated with the furan ring, it serves as a high-value pharmacophore scaffold in medicinal chemistry. Its primary utility lies in the synthesis of fused tricyclic systems—specifically furo[3,2-c]quinolines and benzofurans —which exhibit potent kinase inhibitory, antimalarial, and antimicrobial activities.

This technical guide analyzes the compound’s chemical architecture, its role as a precursor for bioactive agents (EGFR/HER2 inhibitors), and the critical safety protocols required for its evaluation, specifically addressing the metabolic activation of the furan moiety.

Chemical Architecture & Drug-Likeness

The compound consists of three distinct functional domains that dictate its reactivity and biological interaction profile. The hydrochloride salt form is preferred for improved water solubility and shelf-stability compared to the oxidation-prone free base.

Structural Pharmacophore Map

-

Domain A (Aniline Head): A primary amine (-NH₂·HCl) at the ortho position. This is the "warhead" for cyclization reactions and a key hydrogen bond donor in kinase hinge binding.

-

Domain B (Ether Linker): A flexible -OCH₂- bridge that positions the furan ring. It mimics the benzyloxy motif found in EGFR inhibitors like Lapatinib.

-

Domain C (Furan Tail): An electron-rich aromatic ring. While a bioisostere for phenyl or pyridine rings, it is a structural alert for metabolic toxicity (see Section 4).

Table 1: Physicochemical Profile (Predicted)

| Property | Value / Description | Relevance |

| Formula | C₁₁H₁₁NO₂ · HCl | Core stoichiometry. |

| MW | ~225.67 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da). |

| LogP | ~1.8 (Free base) | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 3 (NH₃⁺) | Critical for solubility and receptor binding. |

| Solubility | High (Water/DMSO) | HCl salt facilitates aqueous assay prep. |

Synthetic Utility: The Pathway to Potency

The primary biological relevance of this compound is its conversion into fused heterocycles. The ortho-disposition of the amine and the furan-methoxy group allows for intramolecular cyclization strategies, such as the Povarov reaction or oxidative cyclization, to yield furo[3,2-c]quinolines .

Diagram 1: Synthetic Transformation to Bioactive Cores

Caption: Transformation of the aniline precursor into bioactive fused heterocyclic cores via condensation and cyclization.

Biological Activity Landscape

Research indicates that while the parent aniline has modest intrinsic activity, its derivatives are potent effectors in oncology and infectious disease.

A. Kinase Inhibition (Oncology)

Derivatives synthesized from this scaffold mimic the structure of 4-anilinoquinazolines (e.g., Gefitinib).

-

Mechanism: The aniline nitrogen binds to the hinge region of the kinase ATP-binding pocket. The furan extension occupies the hydrophobic back-pocket (selectivity pocket).

-

Target Profile: EGFR (Epidermal Growth Factor Receptor), VEGFR-2.

-

Data Point: Furo[3,2-c]quinoline derivatives have demonstrated IC₅₀ values in the low nanomolar range (10–50 nM) against breast cancer cell lines (MCF-7, MDA-MB-231).

B. Antimicrobial Activity

The furan moiety contributes to oxidative stress induction in bacteria.

-

Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis).

-

Mechanism: Interference with bacterial cell wall synthesis and generation of reactive oxygen species (ROS) via the furan ring.

Toxicology & Safety (Critical E-E-A-T)

Warning: The furan ring is a known structural alert (toxicophore). Researchers must evaluate metabolic stability early in the pipeline.

The Metabolic Liability: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring, opening it to form cis-2-butene-1,4-dial , a highly reactive enedial. This metabolite can cross-link proteins and DNA, leading to hepatotoxicity or carcinogenicity.

Diagram 2: Metabolic Activation Pathway (Toxicity Alert)

Caption: The metabolic bioactivation of the furan ring into toxic reactive intermediates by CYP450 enzymes.

Experimental Protocols

To validate the utility of this compound, the following standardized protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic De-risking)

Objective: Determine the half-life (

-

Preparation: Prepare a 10 mM stock of the hydrochloride salt in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein).

-

Initiation: Add NADPH-generating system. Incubate at 37°C.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor for the parent mass (M+H) and potential ring-opened metabolites (+16 or +32 Da).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Establish baseline biological activity of the scaffold vs. its cyclized derivatives.

-

Cell Lines: MCF-7 (Breast), A549 (Lung), and HFF-1 (Normal Fibroblasts - control).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat with serial dilutions of the compound (0.1 – 100 µM) for 48h.

-

Note: Ensure final DMSO concentration is <0.5%.

-

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

-

BenchChem. (2025). Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2024). Structural Insights and Biological Activities of Furan-Based Drugs. PubMed. Retrieved from

-

International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from

-

Semantic Scholar. (2023). Synthesis of furo[3,2-c]quinoline derivatives. Retrieved from

-

GuideChem. (2023). Chemical Properties of CAS 89251-00-3. Retrieved from

Deconvoluting the Mechanism of Action for 2-(Furan-2-ylmethoxy)aniline hydrochloride: A Hypothesis-Driven Approach to Target Identification and Validation

An in-depth technical guide by a Senior Application Scientist

WHITE PAPER

Abstract

The identification of novel bioactive molecules is a cornerstone of modern drug discovery. However, the elucidation of their mechanism of action (MoA) is a critical and often challenging step in translating a chemical entity into a therapeutic candidate. This guide presents a hypothesis-driven framework for investigating the MoA of the novel compound, 2-(Furan-2-ylmethoxy)aniline hydrochloride. Based on a structural-functional analysis, we hypothesize that this compound may act as a protein kinase inhibitor. We provide a comprehensive, multi-phased experimental strategy, complete with detailed protocols and data interpretation guidelines, to rigorously test this hypothesis. This document is intended to serve as a practical guide for researchers embarking on the MoA deconvolution for novel chemical matter.

Introduction and Structural Rationale for the Kinase Inhibitor Hypothesis

This compound is a small molecule of synthetic origin. Its chemical structure, featuring a furan ring linked to an aniline moiety via a methoxy bridge, suggests potential interactions with biological macromolecules. The aniline core is a common scaffold in many approved kinase inhibitors, where it often serves as a "hinge-binder," forming hydrogen bonds with the backbone of the ATP-binding pocket of protein kinases. The furan ring, a five-membered aromatic heterocycle, is also present in a variety of bioactive compounds and can engage in various non-covalent interactions, including hydrogen bonds and hydrophobic contacts, which can contribute to binding affinity and selectivity.

Given these structural alerts, we propose the primary hypothesis that This compound functions as a protein kinase inhibitor. This guide will lay out a systematic approach to test this hypothesis, starting from broad kinase profiling and narrowing down to specific target validation and cellular pathway analysis.

The Experimental Roadmap: A Phased Approach to MoA Elucidation

We have designed a three-phased experimental workflow to systematically investigate the hypothesized MoA. This approach is designed to be resource-efficient, starting with broad, high-throughput screening and progressively moving towards more focused, in-depth studies.

Figure 1: A phased experimental workflow for MoA elucidation.

Phase 1: Broad Kinase Profiling to Identify Primary Targets

The initial step is to screen the compound against a large, representative panel of human kinases. This provides an unbiased view of the compound's selectivity profile and identifies the most promising "hits" for further investigation.

Experimental Protocol: High-Throughput Kinase Profiling

-

Assay Platform: Utilize a commercial kinase profiling service such as Eurofins' KinomeScan® or a similar competitive binding assay platform. These platforms typically use a competition-based assay where the test compound's ability to displace a known, immobilized ligand from the kinase active site is measured.[1]

-

Compound Concentration: Perform the initial screen at a single, high concentration (e.g., 10 µM) to maximize the chances of identifying even weak interactions.

-

Data Analysis: The results are typically reported as "percent of control" or a similar metric. A lower percentage indicates stronger binding of the test compound. Identify kinases that show significant inhibition (e.g., >80% inhibition) as primary hits.

-

Self-Validation: The robustness of this assay lies in its high-throughput nature and the standardized conditions used across the entire kinase panel. Any identified hits are considered preliminary and require orthogonal validation in subsequent phases.

Phase 2: Orthogonal Validation and Potency Determination

Once primary hits are identified, the next phase focuses on validating these interactions and quantifying the compound's potency using different assay formats. This is crucial to eliminate false positives from the primary screen.

Experimental Protocol: In Vitro Biochemical Potency Assays

-

Assay Choice: For each validated hit kinase, select an appropriate in vitro biochemical assay. Common choices include:

-

LanthaScreen™ (TR-FRET): A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled substrate.[2]

-

Kinase-Glo® (Luminescence): A luminescent assay that quantifies the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity.

-

-

Dose-Response: Perform a 10-point dose-response curve for this compound, typically starting from 10 µM and performing 3-fold serial dilutions.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve. This value represents the concentration of the compound required to inhibit 50% of the kinase's activity.

-

Data Presentation:

| Kinase Target | Assay Platform | IC50 (µM) [Hypothetical Data] |

| Kinase A | LanthaScreen™ | 0.5 |

| Kinase B | Kinase-Glo® | 1.2 |

| Kinase C | LanthaScreen™ | >10 |

Experimental Protocol: Biophysical Confirmation of Direct Binding

To ensure that the observed inhibition is due to a direct interaction between the compound and the kinase, it is essential to use a biophysical method that does not rely on measuring enzyme activity.[3][4]

-

Method Selection: Choose a suitable biophysical technique such as:

-

Surface Plasmon Resonance (SPR): Measures the binding of the compound to the immobilized kinase in real-time, providing kinetic information (kon, koff) and the dissociation constant (KD).[5][6]

-

Microscale Thermophoresis (MST): Measures the change in fluorescence of a labeled kinase as the compound is titrated, allowing for the determination of the KD.[5]

-

Nano Differential Scanning Fluorimetry (nanoDSF): Measures the change in the thermal stability of the kinase upon compound binding.[5]

-

-

Experimental Setup: Follow the instrument-specific protocols for each technique. This will involve preparing the purified kinase and a dilution series of the compound.

-

Data Analysis: Determine the dissociation constant (KD), which is a measure of the binding affinity. A lower KD value indicates a stronger interaction.

Phase 3: Cellular Target Engagement and Pathway Analysis

The final phase is to confirm that the compound can engage its target kinase in a cellular environment and modulate its downstream signaling pathway.

Experimental Protocol: Cellular Target Engagement

-

Assay Platform: Use a cellular target engagement assay like NanoBRET™ or the Cellular Thermal Shift Assay (CETSA®).

-

NanoBRET™: A bioluminescence resonance energy transfer (BRET)-based assay that measures the binding of the compound to a NanoLuc®-tagged kinase in living cells.

-

-

Experimental Procedure:

-

Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

-

Treat the cells with a range of concentrations of this compound.

-

Add the fluorescent tracer and measure the BRET signal.

-

-

Data Analysis: A decrease in the BRET signal indicates that the compound is displacing the tracer and binding to the kinase. Calculate the cellular IC50 from the dose-response curve.

Experimental Protocol: Western Blot for Substrate Phosphorylation

This experiment will determine if the compound inhibits the kinase's activity in cells by measuring the phosphorylation of a known downstream substrate.[7]

-

Cell Treatment: Select a cell line where the target kinase and its signaling pathway are active. Treat the cells with varying concentrations of the compound for a specified time.

-

Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration using a BCA or Bradford assay.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT).

-

Also, probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

-

-

Data Analysis: Quantify the band intensities. A decrease in the phosphorylated substrate, relative to the total substrate and loading control, indicates inhibition of the kinase in the cellular context.

A Hypothetical Signaling Pathway and its Interrogation

Let's hypothesize that our screening and validation efforts identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target of this compound. Furan-based compounds have previously been investigated as VEGFR-2 inhibitors.[8] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.

Figure 2: Hypothesized inhibition of the VEGFR-2 signaling pathway.

In this hypothetical scenario, this compound would bind to the ATP-binding site of the intracellular domain of VEGFR-2, preventing its autophosphorylation upon VEGF binding. This would block the downstream activation of two major signaling cascades: the Ras-MAPK pathway and the PI3K-Akt pathway, both of which are critical for endothelial cell proliferation, migration, and survival. The Western blot experiments described in Phase 3 would be designed to probe the phosphorylation status of key proteins in these pathways, such as ERK and Akt.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven strategy for the elucidation of the mechanism of action of this compound. By postulating that its furan and aniline moieties predispose it to be a kinase inhibitor, we have constructed a logical and experimentally rigorous workflow. This multi-phased approach, which combines broad screening with detailed biochemical, biophysical, and cell-based assays, provides a robust framework for target identification and validation. The successful execution of these experiments will not only illuminate the MoA of this specific compound but also serve as a template for the investigation of other novel chemical entities in the drug discovery pipeline.

References

-

ResearchGate. (2021). Clinically approved drugs containing furan ring. [Link]

-

PubMed Central. (n.d.). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. [Link]

-

PubMed Central. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]

-

PubMed Central. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

-

PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

-

PubMed. (n.d.). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. [Link]

-

orientjchem.org. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

MDPI. (n.d.). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. [Link]

-

ACS Publications. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. [Link]

-

ijabbr.com. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link]

-

ResearchGate. (n.d.). Rationale design of furan chalcones as urease inhibitors. [Link]

-

UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

-

PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

-

ResearchGate. (2026). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

-

Bioinvenu. (n.d.). Cell-based Kinase Signaling Pathway Assays. [Link]

-

Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. [Link]

-

ACS Publications. (2026). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. [Link]

-

Ichor Life Sciences. (n.d.). Biophysical Assays. [Link]

-

Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]

Sources

- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nuvisan.com [nuvisan.com]

- 6. ichorlifesciences.com [ichorlifesciences.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

"2-(Furan-2-ylmethoxy)aniline hydrochloride" as a synthetic intermediate